REACTION_CXSMILES
|
O[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6].[C:9]1(C)[C:10]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:12]=[CH:13][CH:14]=1.N1C=CC=C[CH:21]=1.C>C(OCC)C>[C:13]1([CH3:21])[CH:14]=[CH:9][C:10]([S:15]([CH2:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6])(=[O:16])=[O:17])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The oil thus formed
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
the ethereal extract
|
Type
|
WASH
|
Details
|
was washed with 500 ml
|
Type
|
CUSTOM
|
Details
|
6 N hydrochloric acid to remove excess pyridine
|
Type
|
WASH
|
Details
|
by washing with a saturated aqueous solution of sodium bicarbonate until neutral
|
Type
|
CUSTOM
|
Details
|
Concentration of the organic layer gave 32.5 g
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to give 30.5 g
|
Type
|
CUSTOM
|
Details
|
of a pale yellow oil which slowly crystallised at 5° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)CCCC(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |